3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of diazepines. This compound is characterized by its unique structure, which includes a hexahydro-dibenzo diazepine core with methoxy and propoxy substituents on the phenyl rings. Diazepines are known for their wide range of pharmacological properties, including anticonvulsant and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of propylphosphonic anhydride (T3P®) as a mediator in a three-component reaction . The reaction typically involves the condensation of o-phenylenediamine with a diketone and an aromatic aldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of oxidized derivatives.
Reduction: Reductive amination can be employed to modify the diazepine ring.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iodine in DMSO at elevated temperatures.
Reduction: Sodium cyanoborohydride in DMF with acetic acid.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products
Scientific Research Applications
3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a peptide mimic, influencing protein-protein interactions.
Medicine: Investigated for its anticonvulsant and antitumor properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to mimic peptide β-turn secondary structures, allowing it to interact with various proteins and receptors. This interaction can modulate biological processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepine: A core element in the structure of benzodiazepines and thienodiazepines.
Benzo[e][1,4]diazepin-3-ones: Similar in structure but with different substituents and pharmacological properties.
Uniqueness
3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to mimic peptide structures makes it particularly valuable in medicinal chemistry and drug design.
Properties
Molecular Formula |
C29H30N2O3 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-6-(4-propoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O3/c1-3-15-34-22-13-11-19(12-14-22)29-28-26(30-24-9-4-5-10-25(24)31-29)17-21(18-27(28)32)20-7-6-8-23(16-20)33-2/h4-14,16,21,29-31H,3,15,17-18H2,1-2H3 |
InChI Key |
CTIFPUJIPYLEFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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